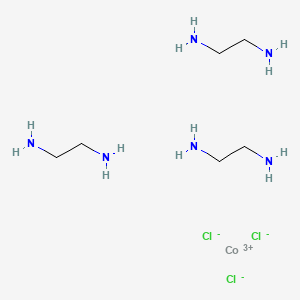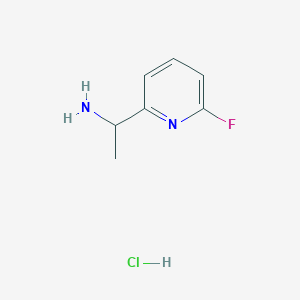
Butyric acid, 3,4-dichlorophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyric acid, 3,4-dichlorophenyl ester is an organic compound with the molecular formula C₁₀H₁₀Cl₂O₂ and a molecular weight of 233.091 g/mol . This compound is characterized by the presence of a butyric acid esterified with a 3,4-dichlorophenyl group. It is used in various chemical applications due to its unique structural properties.
Preparation Methods
The synthesis of butyric acid, 3,4-dichlorophenyl ester typically involves the esterification of butyric acid with 3,4-dichlorophenol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process . Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
Butyric acid, 3,4-dichlorophenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Butyric acid, 3,4-dichlorophenyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in the context of anti-inflammatory and antimicrobial properties, is ongoing.
Mechanism of Action
The mechanism of action of butyric acid, 3,4-dichlorophenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release butyric acid and 3,4-dichlorophenol, which can then interact with various biological pathways. The dichlorophenyl group may also play a role in modulating enzyme activity and protein interactions .
Comparison with Similar Compounds
Butyric acid, 3,4-dichlorophenyl ester can be compared with other esters of butyric acid and chlorophenols:
Butyric acid, 2,4-dichlorophenyl ester: Similar structure but with chlorine atoms at different positions, leading to different reactivity and applications.
Butyric acid, 3,5-dichlorophenyl ester: Another isomer with distinct chemical properties.
Butyric acid, 4-chlorophenyl ester: Contains only one chlorine atom, resulting in different chemical behavior.
These comparisons highlight the unique structural and chemical properties of this compound, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H10Cl2O2 |
|---|---|
Molecular Weight |
233.09 g/mol |
IUPAC Name |
(3,4-dichlorophenyl) butanoate |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-3-10(13)14-7-4-5-8(11)9(12)6-7/h4-6H,2-3H2,1H3 |
InChI Key |
GVUWGECOKPZWDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


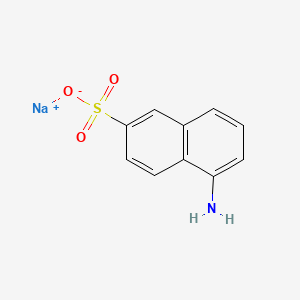





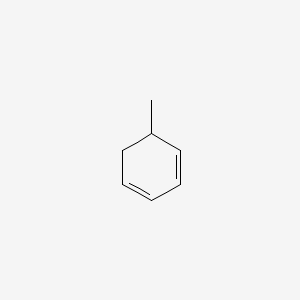
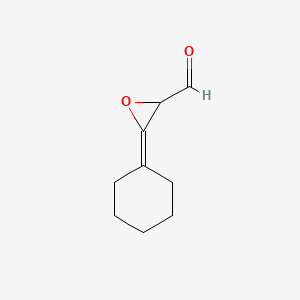
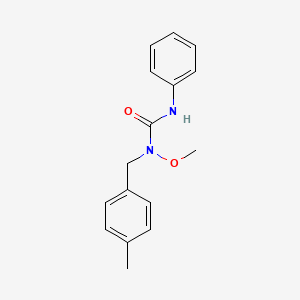
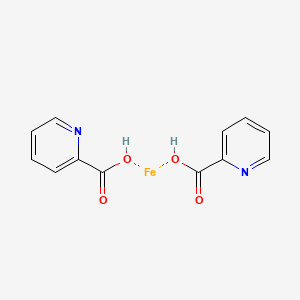
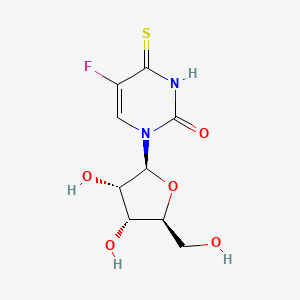
![N-(4-cyanophenyl)-N'-[(sodiosulfo)methyl]urea](/img/structure/B13827087.png)
